Cas no 406470-74-4 (methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate)
methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Nitro-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester
- methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate
- methyl 4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate
- Methyl4-((3-nitro-1H-1,2,4-triazol-1-yl)methyl)benzoate
- Z56926841
- 4-(3-nitro-[1,2,4]triazol-1-ylmethyl)-benzoic acidmethyl ester
- methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
- BBL037873
- AKOS015922359
- GRA47074
- Oprea1_758056
- STK298487
- CCG-116637
- 406470-74-4
- AKOS000305866
- EN300-229000
- CS-0240558
- Methyl 4-((3-nitro-1H-1,2,4-triazol-1-yl)methyl)benzoate
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- MDL: MFCD03303115
- Inchi: 1S/C11H10N4O4/c1-19-10(16)9-4-2-8(3-5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3
- InChI Key: YFZZBOUDQHUOON-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)CN1C=NC([N+](=O)[O-])=N1)=O
Computed Properties
- Exact Mass: 262.07020481Da
- Monoisotopic Mass: 262.07020481Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 103Ų
methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027203-250mg |
4-(3-Nitro-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester |
406470-74-4 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 027203-1g |
4-(3-Nitro-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester |
406470-74-4 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 027203-5g |
4-(3-Nitro-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester |
406470-74-4 | 5g |
£782.00 | 2022-03-01 | ||
| Enamine | EN300-229000-1g |
methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate |
406470-74-4 | 95% | 1g |
$385.0 | 2023-09-15 | |
| Enamine | EN300-229000-5g |
methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate |
406470-74-4 | 95% | 5g |
$1115.0 | 2023-09-15 | |
| Enamine | EN300-229000-10g |
methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate |
406470-74-4 | 95% | 10g |
$1654.0 | 2023-09-15 | |
| Enamine | EN300-229000-0.05g |
methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate |
406470-74-4 | 95.0% | 0.05g |
$69.0 | 2025-02-19 | |
| Enamine | EN300-229000-0.1g |
methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate |
406470-74-4 | 95.0% | 0.1g |
$105.0 | 2025-02-19 | |
| Enamine | EN300-229000-0.25g |
methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate |
406470-74-4 | 95.0% | 0.25g |
$149.0 | 2025-02-19 | |
| Enamine | EN300-229000-0.5g |
methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate |
406470-74-4 | 95.0% | 0.5g |
$284.0 | 2025-02-19 |
methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate Suppliers
methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate
Methyl 4-(3-Nitro-1H-1,2,4-Triazol-1-yl)methylbenzoate: A Comprehensive Overview
Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate (CAS No. 406470-74-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a nitro group and a triazole ring, making it an interesting candidate for various biological studies and drug development projects.
The chemical structure of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate consists of a benzene ring substituted with a methoxy group at the para position and a 3-nitro-1H-1,2,4-triazol-1-yl methyl group. The presence of the nitro group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The triazole ring, known for its stability and bioavailability, further enhances the compound's potential in pharmaceutical applications.
Recent studies have highlighted the importance of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal properties against several pathogenic fungi. The nitro group and triazole ring contribute to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism.
In addition to its antifungal activity, methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The unique combination of the nitro group and triazole ring provides a structural basis for its selective cytotoxicity against cancer cells while minimizing toxicity to normal cells.
The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate involves several well-established chemical reactions. One common approach is to start with 4-bromomethylbenzoic acid methyl ester and react it with 3-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. This reaction yields the desired product with high purity and yield. The synthetic route is straightforward and can be easily scaled up for industrial production.
The physical properties of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 95°C to 97°C. The compound is moderately soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), making it suitable for various experimental conditions. Its stability under different pH conditions and temperatures has been extensively studied, ensuring its reliability in both laboratory settings and industrial processes.
In terms of safety and handling, methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate should be stored in a cool, dry place away from direct sunlight and sources of heat. Proper personal protective equipment (PPE) should be used when handling this compound to avoid skin contact or inhalation. While it is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed to ensure safe handling and disposal.
The potential applications of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)methylbenzoate extend beyond antifungal and anticancer activities. Recent research has explored its use as an intermediate in the synthesis of more complex molecules with diverse biological activities. For example, it has been used as a building block in the development of novel antibiotics and anti-inflammatory agents. The flexibility of its chemical structure allows for easy modification through functional group transformations, making it a valuable starting material for drug discovery programs.
In conclusion, methyl 4-(3-nitro-1H-1,2,4-triazol-1-y l)methylbenzoate (CAS No. 406470-74-4) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups provides a solid foundation for further exploration into its biological activities and potential therapeutic uses. As ongoing research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the development of innovative drugs and treatments.
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